molecular formula C11H15BO4S B1367716 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid CAS No. 1010836-19-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1367716
CAS No.: 1010836-19-7
M. Wt: 254.11 g/mol
InChI Key: ZDNZEHFXGXIPLX-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves the borylation of thiophene derivatives. One common method includes the reaction of thiophene-2-carboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.

Major Products

    Aryl or Vinyl Thiophenes: From Suzuki-Miyaura coupling.

    Thiophene Sulfoxides or Sulfones: From oxidation reactions.

    Thiophene Esters or Amides: From substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid largely depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic ester group reacts with palladium catalysts to form carbon-carbon bonds. In oxidation reactions, the thiophene ring undergoes electron transfer processes to form sulfoxides or sulfones .

Comparison with Similar Compounds

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is a boron-containing compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.

The compound is characterized by the presence of a thiophene ring and a boron-containing dioxaborolane moiety. Its molecular formula is C11H15BO3SC_{11}H_{15}BO_3S, with a molecular weight of 230.11 g/mol. The structure can be represented as follows:

Structure C5H3SC(=O)B(O)C(C)(C)\text{Structure }\text{C}_5\text{H}_3\text{S}-\text{C}(=O)-\text{B}(O)-\text{C}(C)(C)

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acids under specific conditions to form the desired product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research has indicated that boron-containing compounds exhibit significant anticancer activity. A study demonstrated that derivatives of thiophene-boron compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

  • In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the micromolar range .

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Protein Kinases : The compound may interact with key protein kinases involved in cell cycle regulation.
  • Induction of Apoptosis : It has been observed to induce apoptotic pathways in cancer cells through mitochondrial dysfunction .

Case Study 1: Breast Cancer

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Case Study 2: Lung Cancer

Another study focused on A549 lung cancer cells showed that this compound inhibited cell migration and invasion at concentrations as low as 10 µM. The mechanism was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

Comparative Analysis

The following table summarizes the biological activities of various thiophene-boron compounds compared to this compound:

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BA54910MMP inhibition
This compound MCF-7/A54915/10 Dual mechanism

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNZEHFXGXIPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585984
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010836-19-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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